molecular formula C14H19FN2O2 B2618869 tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 1211594-30-7

tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No.: B2618869
CAS No.: 1211594-30-7
M. Wt: 266.316
InChI Key: QESNUEHFAWCRMV-UHFFFAOYSA-N
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Description

tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate: is a synthetic organic compound with the molecular formula C14H19FN2O2. It is a derivative of tetrahydroquinoline, a structure commonly found in various natural products and pharmacologically active molecules

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and fluorination steps, and automated systems for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors due to its structural features. The fluorine atom enhances its binding affinity and selectivity towards certain biological targets . The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Properties

IUPAC Name

tert-butyl 4-amino-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESNUEHFAWCRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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